Glutamate

Description

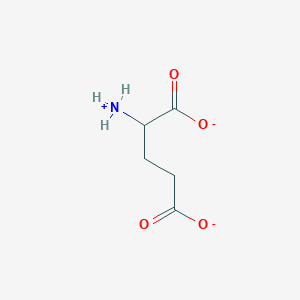

A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.

Properties

Molecular Formula |

C5H8NO4- |

|---|---|

Molecular Weight |

146.12 g/mol |

IUPAC Name |

2-azaniumylpentanedioate |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1 |

InChI Key |

WHUUTDBJXJRKMK-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])[NH3+] |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])[NH3+] |

sequence |

E |

Synonyms |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Glutamate in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glutamate, the primary excitatory neurotransmitter in the central nervous system, is fundamental to the processes of synaptic plasticity, the cellular mechanism underpinning learning and memory.[1][2] Its intricate signaling cascades and the dynamic regulation of its receptors are central to the induction and maintenance of long-lasting changes in synaptic strength. This technical guide provides an in-depth exploration of the molecular mechanisms orchestrated by this compound, focusing on the core processes of Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Core Principles of this compound-Mediated Synaptic Plasticity

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity.[3] The two most extensively studied forms of synaptic plasticity are LTP, a persistent enhancement of synaptic transmission, and LTD, a lasting reduction in synaptic efficacy.[2][4] this compound mediates these changes primarily through its interaction with ionotropic and metabotropic receptors on the postsynaptic membrane.[1][5]

Ionotropic this compound Receptors: The Gatekeepers of Plasticity

The primary ionotropic this compound receptors involved in synaptic plasticity are the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.[6]

-

AMPA Receptors (AMPARs): These receptors are responsible for the majority of fast excitatory synaptic transmission at rest.[6][7] They are tetrameric complexes composed of different subunits (GluA1-4), with the subunit composition determining their biophysical properties, such as ion permeability.[7][8]

-

NMDA Receptors (NMDARs): NMDARs are unique in their function as coincidence detectors.[6][9] Their activation requires the simultaneous binding of this compound and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[10] This dual requirement ensures that NMDARs are only significantly activated when the presynaptic neuron releases this compound and the postsynaptic neuron is sufficiently depolarized.[9] Crucially, NMDARs are highly permeable to calcium ions (Ca2+).[10]

Metabotropic this compound Receptors: Modulators of Synaptic Strength

Metabotropic this compound receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission over a slower time course.[11] They are classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are often located perisynaptically and are coupled to signaling pathways that can influence both LTP and LTD.[12]

Molecular Mechanisms of Long-Term Potentiation (LTP)

LTP is typically induced by high-frequency stimulation, leading to a robust and lasting increase in the synaptic response to this compound.[13][14] The induction of NMDAR-dependent LTP is a multi-step process initiated by a significant influx of Ca2+ into the postsynaptic neuron.

The Critical Role of NMDA Receptor-Mediated Calcium Influx

The large and rapid rise in intracellular Ca2+ concentration through NMDARs is the primary trigger for the signaling cascades that lead to LTP.[9][15][16] This elevation in Ca2+ activates several downstream effector molecules, with Calcium/calmodulin-dependent protein kinase II (CaMKII) being a principal player.[17][18]

CaMKII: A Molecular Switch for LTP

Upon binding Ca2+/calmodulin, CaMKII undergoes a conformational change that activates its kinase domain. A key event is the autophosphorylation of CaMKII at threonine-286, which renders the kinase constitutively active, even after the intracellular Ca2+ concentration has returned to baseline.[3][9][18] This sustained activity of CaMKII is crucial for the initial phases of LTP.[9][18]

Activated CaMKII has several critical targets in the postsynaptic density:

-

Phosphorylation of AMPA Receptors: CaMKII directly phosphorylates the GluA1 subunit of AMPA receptors at Serine-831, which increases their single-channel conductance.[18]

-

Recruitment of AMPA Receptors: CaMKII promotes the trafficking and insertion of new AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane.[4][19] This process is mediated by a complex machinery involving SNARE proteins.[11][20]

AMPA Receptor Trafficking in LTP

The increase in the number of AMPA receptors at the synapse is a hallmark of LTP expression.[4][21] This is a dynamic process involving the exocytosis of AMPAR-containing vesicles and their lateral diffusion into the postsynaptic density.[22][23] The SNARE complex, including proteins like synaptobrevin-2 (VAMP2), SNAP-47, and syntaxin-3, plays a crucial role in the fusion of these vesicles with the postsynaptic membrane.[20][24]

Molecular Mechanisms of Long-Term Depression (LTD)

LTD is typically induced by prolonged low-frequency stimulation, resulting in a sustained decrease in synaptic strength.[13][25] While also dependent on this compound receptor activation, the signaling pathways leading to LTD are distinct from those of LTP.

The Role of a Modest Calcium Rise

In contrast to the large and rapid Ca2+ influx required for LTP, LTD is triggered by a smaller and more prolonged rise in postsynaptic Ca2+ concentration.[16] This modest Ca2+ signal preferentially activates protein phosphatases, such as calcineurin (PP2B), which dephosphorylate key substrate proteins.

Key Signaling Pathways in LTD

The activation of phosphatases leads to the dephosphorylation of AMPA receptor subunits, which in turn promotes their removal from the synaptic membrane through endocytosis.[26] Protein kinase C (PKC) is also implicated in some forms of LTD, and its activation can be triggered by Group I mGluRs.[1]

Quantitative Data in Synaptic Plasticity

The following tables summarize key quantitative parameters associated with the molecular events in synaptic plasticity.

| Parameter | Value | Experimental Context | Reference |

| CaMKII Activity Dynamics in LTP | |||

| Time to Peak Activation | ~10 seconds | This compound uncaging-induced sLTP | [9] |

| Fast Decay Time Constant (τfast) | 6.4 ± 0.7 s (74%) | Post-stimulation decay at 25°C | [9] |

| Slow Decay Time Constant (τslow) | 92.6 ± 50.7 s (26%) | Post-stimulation decay at 25°C | [9] |

| AMPA Receptor Dynamics in LTP | |||

| Synaptic AMPAR Density Increase | ~100-fold higher than extrasynaptic | Basal conditions in a computational model | [22] |

| Diffusivity in Extrasynaptic Membrane | ~0.1 µm²/s | Experimental estimates | [27] |

| Diffusivity in Postsynaptic Density | ~0.01 µm²/s | Experimental estimates | [27] |

| Calcium Dynamics in Plasticity | |||

| Threshold for LTP Induction | High intracellular Ca2+ concentration | High-frequency stimulation (e.g., 100Hz) | [16] |

| Threshold for LTD Induction | Lower intracellular Ca2+ concentration | Low-frequency stimulation (e.g., 1-5Hz) | [16] |

Experimental Protocols

Induction of LTP in Acute Hippocampal Slices (Field Recording)

This protocol describes a common method for inducing and recording LTP in the CA1 region of the hippocampus.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.3 MgSO4, 2.4 CaCl2, 10 D-glucose.[28]

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.[19][28]

-

Allow slices to recover in an interface or submersion chamber with oxygenated aCSF at room temperature for at least 1 hour.[28]

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[14]

-

Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[5]

-

-

LTP Induction:

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Induction of LTD in Cerebellar Slices (Whole-Cell Patch Clamp)

This protocol outlines a method for inducing LTD at the parallel fiber to Purkinje cell synapse.

-

Slice Preparation:

-

Prepare 250 µm sagittal slices of the cerebellar vermis from a young rodent in ice-cold cutting solution.[6]

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes and then at room temperature for at least 30 minutes.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perform whole-cell patch-clamp recordings from a Purkinje cell in voltage-clamp mode.[13]

-

The internal solution should contain a Cs+-based solution to block potassium channels.

-

Place a stimulating electrode to activate a beam of parallel fibers.

-

-

LTD Induction:

-

Post-Induction Recording:

-

Monitor the amplitude of the parallel fiber-evoked excitatory postsynaptic currents (EPSCs) for at least 40 minutes to assess the depression of the synaptic response.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathway for NMDA Receptor-Dependent LTP

Caption: NMDA Receptor-Dependent LTP Signaling Cascade.

Signaling Pathway for Long-Term Depression (LTD)

Caption: Key Signaling Pathways in Long-Term Depression.

Experimental Workflow for Optogenetic and Electrophysiological Analysis of Synaptic Plasticity

Caption: Workflow for Studying Synaptic Plasticity.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Group I Metabotropic this compound Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 5. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]

- 6. Timing Dependence of the Induction of Cerebellar LTD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CaMKII Autophosphorylation is Necessary for Optimal Integration of Ca2+ Signals During LTP Induction but Not Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cerebellar LTD and Pattern Recognition by Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Postsynaptic SNARE proteins: Role in synaptic transmission and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scientifica.uk.com [scientifica.uk.com]

- 14. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of Ca2+ entry via synaptically activated NMDA receptors in the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openjournals.maastrichtuniversity.nl [openjournals.maastrichtuniversity.nl]

- 17. Assessment of Long-term Depression Induction in Adult Cerebellar Slices [jove.com]

- 18. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. The dendritic SNARE fusion machinery involved in AMPARs insertion during long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.vu.nl [research.vu.nl]

- 22. pnas.org [pnas.org]

- 23. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Assessment of Long-term Depression Induction in Adult Cerebellar Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Whole Cell Patch Clamp Protocol [protocols.io]

- 27. Biophysical Model of AMPA Receptor Trafficking and Its Regulation during Long-Term Potentiation/Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

glutamate receptor subtypes and their distribution in the brain

An In-depth Technical Guide to Glutamate Receptor Subtypes and their Distribution in the Brain

Introduction to this compound Receptors

This compound is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are fundamental to a vast array of neurological processes.[1][2] These receptors are pivotal in mediating most fast excitatory synaptic transmission, and they play critical roles in synaptic plasticity, learning, memory, and neuronal development.[1][3] this compound receptors are broadly classified into two main families: ionotropic this compound receptors (iGluRs), which are ligand-gated ion channels, and metabotropic this compound receptors (mGluRs), which are G-protein-coupled receptors (GPCRs).[1][2][4] Dysfunction in this compound receptor signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, schizophrenia, Alzheimer's disease, and neuropathic pain, making them a key target for drug development.[1][3][5]

This compound receptors are found on the dendrites of postsynaptic cells, where they bind to this compound released from presynaptic terminals.[1] They are also present on presynaptic terminals, where they can modulate neurotransmitter release, and on glial cells like astrocytes and oligodendrocytes, where they influence glial gene expression and function.[1][6]

Ionotropic this compound Receptors (iGluRs)

iGluRs are tetrameric protein complexes that form a central ion channel pore.[3][7] When this compound binds, the channel opens, allowing cations to flow into the cell, leading to depolarization of the postsynaptic membrane and an excitatory postsynaptic potential (EPSP).[1][8] They are responsible for rapid signal conduction.[9] There are three main subtypes of iGluRs, named after the synthetic agonists that selectively activate them: AMPA, NMDA, and Kainate receptors.[4][7][8]

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

AMPA receptors (AMPARs) mediate the majority of fast excitatory synaptic transmission in the brain.[1] They are permeable to sodium (Na+) and potassium (K+) ions and are responsible for the initial rapid depolarization of the postsynaptic neuron.[1] AMPARs are tetramers composed of various combinations of four subunits: GluA1, GluA2, GluA3, and GluA4.[3][10] The subunit composition determines the receptor's biophysical properties, trafficking, and plasticity.[10][11] For instance, the presence of the GluA2 subunit renders the channel impermeable to calcium (Ca2+).

N-Methyl-D-aspartate (NMDA) Receptors

NMDA receptors (NMDARs) are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.[1] They are unique because their activation requires both this compound and a co-agonist (glycine or D-serine) to bind.[7][12] Furthermore, the NMDAR channel is blocked by magnesium ions (Mg2+) at resting membrane potentials. This voltage-dependent block is only relieved when the postsynaptic membrane is sufficiently depolarized (typically by AMPAR activation), allowing Na+ and, significantly, Ca2+ to enter the cell.[7] The influx of Ca2+ acts as a critical second messenger, triggering intracellular signaling cascades that can lead to long-lasting changes in synaptic strength.[1]

NMDARs are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).[7][13] The GluN3A and GluN3B subunits can also incorporate into the receptor complex and generally have an inhibitory effect.[12][13] The specific GluN2 subunit composition dictates the receptor's functional properties, such as its kinetics and pharmacology, and changes throughout development.[13][14]

Kainate Receptors

Kainate receptors (KARs) are the least understood of the iGluRs.[15] They are involved in both pre- and postsynaptic signaling, where they play a role in regulating synaptic transmission and plasticity.[1][15] Postsynaptically, they contribute to the EPSP, while presynaptically, they can modulate the release of both excitatory (this compound) and inhibitory (GABA) neurotransmitters.[15] KARs are formed by the assembly of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[15][16] GluK1-3 can form functional receptors on their own (homomers) or with each other (heteromers), while GluK4 and GluK5 must combine with one of the GluK1-3 subunits to form a functional receptor.[7][15]

Metabotropic this compound Receptors (mGluRs)

mGluRs are members of the Group C family of GPCRs and have a characteristic seven-transmembrane domain structure.[17] Unlike iGluRs, they do not form ion channels. Instead, their activation initiates intracellular biochemical cascades that lead to the modulation of other proteins, including ion channels.[17] This results in slower, but more prolonged and diverse, effects on synaptic excitability and transmission.[2][17] There are eight mGluR subtypes (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[5][18][19]

Group I mGluRs (mGluR1 and mGluR5)

Group I mGluRs are typically located postsynaptically, often at the periphery of the synapse.[17][20] They are coupled to Gq/11 G-proteins.[19] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[19][21] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[19][21] These receptors are generally considered excitatory as their activation can lead to cell depolarization and increased neuronal excitability.[5]

Group II mGluRs (mGluR2 and mGluR3)

Group II mGluRs are predominantly found on presynaptic terminals, where they act as autoreceptors to inhibit this compound release.[17][20] They are also found on glial cells.[22] These receptors are coupled to Gi/o G-proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[5][18] This signaling cascade is generally inhibitory.[5]

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8)

Similar to Group II, Group III mGluRs are also coupled to Gi/o G-proteins and inhibit adenylyl cyclase.[18] They are primarily located on presynaptic terminals and function to reduce neurotransmitter release.[17][20][23] The distribution of Group III subtypes is distinct; for example, mGluR6 is largely restricted to the retina, while mGluR7 is widely expressed in the brain and located within the synaptic active zone.[20][23]

Quantitative Distribution of this compound Receptor Subunits

The distribution of this compound receptor subunits is highly heterogeneous throughout the brain, varying by region, neuronal cell type, and subcellular location (synaptic, perisynaptic, extrasynaptic).[6][24] This differential distribution is fundamental to the specific functions of different neural circuits.

Table 1: Distribution of Ionotropic this compound Receptor Subunits in Key Brain Regions

| Subunit Family | Subunit | Primary Brain Regions of High Expression | Subcellular Localization |

| NMDA | GluN1 | Ubiquitous throughout the brain.[13] | Postsynaptic, Extrasynaptic |

| GluN2A | High in cerebral cortex, hippocampus (CA1, CA3), cerebellum.[6][14] | Primarily synaptic, especially in mature synapses.[6] | |

| GluN2B | High in forebrain, hippocampus.[6][25] | Predominantly extrasynaptic and in immature synapses.[6][14] | |

| GluN2C | Predominantly in cerebellum.[25] | Postsynaptic | |

| GluN2D | Abundant in diencephalon and brainstem, especially during development.[25] | Primarily extrasynaptic.[6] | |

| AMPA | GluA1 | Hippocampus (dentate gyrus, CA3, CA1), cerebral cortex, cerebellum.[24][26] | Postsynaptic |

| GluA2 | Ubiquitous; high in hippocampus, cortex, cerebellum.[10][26] | Postsynaptic | |

| GluA3 | Hippocampus, nucleus accumbens, dorsal striatum.[10][27] | Postsynaptic | |

| GluA4 | Cerebellum (Purkinje cells, Bergmann glia), prominent during early development.[11][26] | Postsynaptic | |

| Kainate | GluK1 (GluR5) | Hippocampus (scattered neurons), cerebellum (Purkinje cells).[28] | Presynaptic and Postsynaptic |

| GluK2 (GluR6) | Hippocampus (CA3, dentate gyrus), cerebral cortex, cerebellar granule cells.[28] | Presynaptic and Postsynaptic | |

| GluK4 (KA1) | Hippocampus (dentate gyrus, CA3).[28][29] | Predominantly presynaptic at mossy fiber synapses.[29] | |

| GluK5 (KA2) | Widespread; high in hippocampus (dentate gyrus, CA3), cortex.[28][29] | Predominantly postsynaptic at mossy fiber synapses.[29] |

Table 2: Distribution of Metabotropic this compound Receptor Subtypes in Key Brain Regions

| Group | Subtype | Primary Brain Regions of High Expression | Subcellular Localization |

| Group I | mGluR1 | Cerebellum, hippocampus, thalamus, substantia nigra.[17] | Almost exclusively postsynaptic.[20] |

| mGluR5 | Cerebral cortex, hippocampus, striatum, nucleus accumbens.[18] | Postsynaptic (synaptic and extrasynaptic).[20] | |

| Group II | mGluR2 | Cerebral cortex, hippocampus (dentate gyrus), cerebellum.[23] | Predominantly presynaptic (extrasynaptic).[20][23] |

| mGluR3 | Cerebral cortex, striatum, olfactory tubercle, dentate gyrus.[22][23] | Presynaptic, Postsynaptic, and Glial cells.[20][23] | |

| Group III | mGluR4 | Cerebellum, thalamus, hypothalamus, caudate nucleus.[17] | Primarily presynaptic (extrasynaptic).[20] |

| mGluR6 | Almost exclusively in the retina.[17][23] | Presynaptic (ON-bipolar cells) | |

| mGluR7 | Widely expressed; high in hippocampus, neocortex, thalamus, hypothalamus.[23] | Presynaptic (within the active zone).[20] | |

| mGluR8 | Olfactory bulb, pontine nuclei, hippocampus.[23] | Primarily presynaptic (extrasynaptic).[20] |

Experimental Methodologies

A variety of techniques are employed to study the distribution, expression, and function of this compound receptors.

Immunohistochemistry (IHC)

IHC is a powerful technique used to visualize the location of specific proteins (antigens) in tissue sections using antibodies.[30] Fluorescence IHC, where the antibody is conjugated to a fluorophore, is commonly used for high-resolution imaging.[30][31]

Detailed Protocol:

-

Tissue Preparation: The animal is perfused with a fixative (e.g., 4% paraformaldehyde) to preserve tissue structure. The brain is then extracted, post-fixed, and cryoprotected (e.g., in sucrose (B13894) solution). Finally, the brain is sectioned using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): Some fixation procedures can mask the epitope that the antibody recognizes. Antigen retrieval methods (e.g., heat-induced or enzymatic) can be used to unmask the epitope and enhance staining.[32]

-

Blocking: Sections are incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific binding of the antibodies.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically targets the this compound receptor subunit of interest. This is typically done overnight at 4°C.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, sections are incubated with a secondary antibody that is conjugated to a fluorescent tag and specifically binds to the primary antibody.

-

Mounting and Visualization: Sections are washed again, mounted on slides with an anti-fade mounting medium, and coverslipped. The fluorescent signal is then visualized using a confocal or fluorescence microscope.

Western Blotting

Western blotting is a biochemical assay used to detect and quantify the expression levels of specific proteins in a tissue homogenate.[33][34] It is essential for confirming antibody specificity and analyzing changes in receptor protein expression under different experimental conditions.[33][35]

Detailed Protocol:

-

Protein Extraction: Brain tissue from the region of interest is dissected and homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysate is determined using a colorimetric assay (e.g., BCA or Bradford assay).

-

Gel Electrophoresis (SDS-PAGE): An equal amount of protein from each sample is loaded onto a polyacrylamide gel. An electric field is applied, causing the proteins to separate based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[36]

-

Antibody Incubation: The membrane is incubated sequentially with a primary antibody specific to the receptor subunit and a secondary antibody conjugated to an enzyme (e.g., HRP). Washes are performed after each incubation.

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of protein.

In Situ Hybridization (ISH)

ISH is a technique used to localize specific mRNA sequences within tissue sections. It provides information on which cells are transcribing the gene for a particular receptor subunit, complementing IHC which shows the final protein location.[25][28]

Detailed Protocol:

-

Probe Preparation: A labeled nucleic acid probe (RNA or DNA) is synthesized that is complementary to the target mRNA sequence. The label can be radioactive (e.g., 35S) or non-radioactive (e.g., digoxigenin).

-

Tissue Preparation: Brain tissue is sectioned and mounted on slides, similar to IHC, but with care taken to preserve RNA integrity (i.e., using RNase-free solutions).

-

Hybridization: The labeled probe is applied to the tissue sections and incubated under specific conditions of temperature and salt concentration to allow it to anneal (hybridize) to its complementary mRNA target.

-

Washing: A series of stringent washes are performed to remove any non-specifically bound probe.

-

Detection: If a radioactive probe is used, the slides are coated with photographic emulsion (autoradiography) and developed to reveal silver grains over the cells containing the target mRNA. If a non-radioactive probe is used, an antibody against the label (e.g., anti-digoxigenin) conjugated to an enzyme is applied, followed by a chromogenic substrate to produce a colored precipitate.

-

Analysis: The tissue is counterstained and analyzed under a microscope to identify the cells expressing the mRNA of interest.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying the functional properties of ion channels, including iGluRs.[37] The whole-cell configuration allows for the recording of ionic currents passing through all the channels in a single neuron.[37][38][39]

Detailed Protocol:

-

Brain Slice Preparation: An animal is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin (e.g., 300 µm) living brain slices.

-

Recording Setup: A slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

-

Pipette Positioning: A glass micropipette (filled with an internal solution mimicking the cell's cytoplasm) is carefully positioned over a target neuron visualized using microscopy (e.g., DIC optics).

-

Seal Formation: Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell.[37]

-

Data Acquisition: The electronics of the patch-clamp amplifier are used to "clamp" the voltage of the neuron at a set potential and record the currents that flow across the membrane in response to synaptic stimulation or the application of specific drugs (agonists/antagonists). This allows for the characterization of AMPA and NMDA receptor-mediated currents.[40]

References

- 1. This compound receptor - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three Classes of Ionotropic this compound Receptor - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionotropic this compound receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. Quantitative analysis of AMPA receptor subunit composition in addiction-related brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity [frontiersin.org]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMDA Receptors and Brain Development - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Kainate receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Metabotropic this compound receptor - Wikipedia [en.wikipedia.org]

- 18. Metabotropic this compound Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Group I Metabotropic this compound Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Signaling Mechanisms of Metabotropic this compound Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Distribution of metabotropic this compound receptor mGluR3 in the mouse CNS: differential location relative to pre- and postsynaptic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Role of Metabotropic this compound Receptors in Neurological Disorders [frontiersin.org]

- 24. Cellular, Subcellular, and Subsynaptic Distribution of AMPA-Type this compound Receptor Subunits in the Neostriatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Developmental changes in distribution of NMDA receptor channel subunit mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Distribution of AMPA-selective this compound receptor subunits in the human hippocampus and cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics [frontiersin.org]

- 28. Distribution of kainate receptor subunit mRNAs in human hippocampus, neocortex and cerebellum, and bilateral reduction of hippocampal GluR6 and KA2 transcripts in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Distribution of Kainate Receptor Subunits at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 30. asu.elsevierpure.com [asu.elsevierpure.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. asu.elsevierpure.com [asu.elsevierpure.com]

- 34. Using Western Blotting for the Evaluation of Metabotropic this compound Receptors Within the Nervous System: Procedures and Technical Considerations | Springer Nature Experiments [experiments.springernature.com]

- 35. Research Portal [researchdiscovery.drexel.edu]

- 36. researchgate.net [researchgate.net]

- 37. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 38. scholars.uky.edu [scholars.uky.edu]

- 39. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 40. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of Glutamate in Neurons

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the synthesis and metabolic fate of glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system. It covers the key biochemical pathways, enzymes, and transporters involved, with a focus on the intricate metabolic partnership between neurons and astrocytes. Quantitative data, experimental methodologies, and pathway visualizations are included to offer a comprehensive resource for professionals in neuroscience and drug development.

Introduction: this compound's Dual Role in the CNS

This compound is not only the most abundant excitatory neurotransmitter, responsible for the majority of fast synaptic transmission in the brain, but also a crucial intermediate in cellular metabolism.[1][2][3] It plays a vital role in protein synthesis, energy production, and nitrogen trafficking.[2][4] Given its potent excitatory activity, extracellular this compound concentrations must be tightly regulated to prevent excitotoxicity, a process implicated in numerous neurological disorders.[3][5][6] This regulation is achieved through a sophisticated interplay of synthesis, release, reuptake, and metabolic recycling, primarily orchestrated by the synergistic actions of neurons and surrounding glial cells, particularly astrocytes.[7][8][9][10]

Biosynthesis of Neuronal this compound

Neurons are incapable of de novo this compound synthesis from glucose at a rate sufficient to replenish the neurotransmitter pool because they lack the anaplerotic enzyme pyruvate (B1213749) carboxylase (PC), which is exclusively expressed in astrocytes.[11][12][13] Therefore, neurons rely heavily on precursors supplied by astrocytes. The two primary pathways for generating the neurotransmitter pool of this compound are the this compound-glutamine cycle and, to a lesser extent, local synthesis from TCA cycle intermediates.

The this compound-Glutamine Cycle: The Primary Replenishment Pathway

The this compound-glutamine cycle is the major pathway for sustaining glutamatergic neurotransmission.[7][8][10][14] This intercellular shuttle ensures a continuous supply of this compound precursor to the presynaptic terminal while detoxifying the synapse of excess this compound.

The key steps are as follows:

-

Release and Reuptake: Following release from a presynaptic neuron, this compound is rapidly cleared from the synaptic cleft primarily by high-affinity Excitatory Amino Acid Transporters (EAATs) located on the plasma membrane of adjacent astrocytes.[5][6][15][16] Approximately 80% of synaptic this compound is taken up by astrocytes, with the remainder taken up by neuronal EAATs.[16][17]

-

Astrocytic Conversion: Inside the astrocyte, this compound is converted to glutamine in an ATP-dependent reaction catalyzed by Glutamine Synthetase (GS) , an enzyme exclusively found in astrocytes.[9][14][18][19] This conversion is critical as glutamine is neuroinactive and can be safely transported back to neurons.[2] This step also serves as a primary mechanism for ammonia (B1221849) detoxification in the brain.[7][20][21]

-

Glutamine Efflux and Neuronal Uptake: Glutamine is then transported out of astrocytes and into the extracellular space, from where it is taken up by neurons via System A and System N transporters (SNATs).[14][17][22]

-

Neuronal Conversion to this compound: Within the presynaptic terminal's mitochondria, glutamine is hydrolyzed back into this compound by the enzyme Phosphate-Activated Glutaminase (PAG) .[1][4][9][12][23] This newly synthesized this compound is then ready to be packaged into synaptic vesicles.

De Novo Synthesis and the TCA Cycle

While the this compound-glutamine cycle is primarily for recycling, a continuous supply of this compound requires de novo synthesis from glucose, a process that highlights the metabolic interdependence of astrocytes and neurons.

-

Astrocytic Anaplerosis: Astrocytes take up glucose and, through glycolysis, produce pyruvate. The astrocytic enzyme pyruvate carboxylase (PC) catalyzes the conversion of pyruvate to oxaloacetate, an anaplerotic reaction that replenishes Tricarboxylic Acid (TCA) cycle intermediates.[11][12][24][25]

-

From TCA to this compound: Oxaloacetate enters the TCA cycle, eventually forming α-ketoglutarate. This key intermediate can then be converted to this compound via two primary enzymatic reactions:

-

Precursor Supply to Neurons: The this compound synthesized de novo in astrocytes is converted to glutamine (via GS) and transported to neurons, where it contributes to the neurotransmitter pool.[13][19] Neurons can also synthesize some this compound directly from α-ketoglutarate derived from their own TCA cycle, but they cannot sustain this without depleting their TCA intermediates due to the lack of PC.[2][9][13]

Metabolic Fates of Neuronal this compound

Once synthesized in the neuron, this compound has several potential fates:

-

Neurotransmission: The primary fate for most newly synthesized this compound is to be packaged into synaptic vesicles by Vesicular this compound Transporters (VGLUTs) .[5][7][28] This process is driven by a proton gradient across the vesicle membrane. Upon arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing this compound into the synaptic cleft.

-

GABA Synthesis: In inhibitory (GABAergic) neurons, this compound serves as the direct precursor for γ-aminobutyric acid (GABA). The enzyme This compound Decarboxylase (GAD) catalyzes this conversion.[1][26]

-

Energy Metabolism: this compound can be converted back to α-ketoglutarate by GDH or AAT, entering the TCA cycle to be oxidized for ATP production.[8][29][30] This links neurotransmitter metabolism directly to cellular energy status, allowing this compound to serve as an energy substrate, particularly under conditions of glucose deprivation.[29]

Quantitative Data Summary

The metabolic fluxes and concentrations of intermediates in this compound pathways are dynamic and vary with brain region and activity level. The following table summarizes representative quantitative data from the literature.

| Parameter | Value | Cell Type / Condition | Source / Method |

| This compound-Glutamine Cycle Flux (Vcyc) | ~0.25 - 0.5 µmol/g/min | Rat/Human Cortex (resting) | 13C MRS[14][31] |

| Cerebral Glucose Oxidation Rate (CMRglc(ox)) | ~0.3 - 0.5 µmol/g/min | Rat Cortex | 13C MRS[31] |

| Stoichiometry of Vcyc to CMRglc(ox) | ~1:1 | Rat Cerebral Cortex | 13C MRS[31] |

| Astrocytic this compound to Glutamine Flux | 80-90% of this compound uptake | Cultured Astrocytes | Isotopic Labeling[18] |

| Astrocytic this compound Oxidation (TCA Cycle) | 10-20% of this compound uptake | Cultured Astrocytes | Isotopic Labeling[18] |

| Ambient Extracellular this compound Concentration | ~25 nM | In vivo Microdialysis | Microdialysis[32] |

| Synaptic Cleft this compound Concentration (transient) | ~1.0 - 1.5 mM | Hippocampal Neurons | Electrophysiology[32] |

| EAAT1/2 Km for this compound | ~10 - 20 µM | Expressed in cell lines | Electrophysiology[33] |

Key Enzymes and Transporters

The precise and coordinated function of numerous enzymes and transporters is essential for maintaining this compound homeostasis.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | Primary Location | Core Function |

| Glutamine Synthetase | GS | Astrocytes (Cytosol) | Converts this compound to glutamine; ammonia detoxification.[9][18][19] |

| Phosphate-Activated Glutaminase | PAG / GLS1 | Neurons (Mitochondria) | Hydrolyzes glutamine to this compound.[4][9][23] |

| This compound Dehydrogenase | GDH | Astrocytes & Neurons (Mitochondria) | Interconverts this compound and α-ketoglutarate.[8][26] |

| Aspartate Aminotransferase | AAT | Astrocytes & Neurons (Cytosol/Mitochondria) | Interconverts this compound and α-ketoglutarate via transamination.[8][25][27] |

| Pyruvate Carboxylase | PC | Astrocytes (Mitochondria) | Anaplerotic synthesis of oxaloacetate from pyruvate.[11][12][24] |

| This compound Decarboxylase | GAD | GABAergic Neurons (Cytosol) | Synthesizes GABA from this compound.[1][26] |

Table 2: Key Transporters in the this compound-Glutamine Cycle

| Transporter Family | Examples | Primary Location | Core Function & Stoichiometry |

| Excitatory Amino Acid Transporters | EAAT1 (GLAST), EAAT2 (GLT-1) | Astrocyte Plasma Membrane | High-affinity uptake of synaptic this compound. Co-transports 3 Na+ and 1 H+, counter-transports 1 K+.[5][6][34] |

| Vesicular this compound Transporters | VGLUT1, 2, 3 | Neuronal Synaptic Vesicle Membrane | Packages this compound into synaptic vesicles.[5][7] |

| System N Transporters | SNAT3, SNAT5 | Astrocyte Plasma Membrane | Efflux of glutamine from astrocytes.[23] |

| System A Transporters | SNAT1, SNAT2 | Neuronal Plasma Membrane | Uptake of glutamine into neurons.[23] |

Experimental Protocols and Methodologies

Studying the dynamic pathways of this compound metabolism requires sophisticated techniques capable of distinguishing between cellular compartments and tracking molecular transformations.

Metabolic Flux Analysis using 13C Magnetic Resonance Spectroscopy (MRS)

This is a powerful, non-invasive technique to quantify metabolic rates in vivo.[14][31]

-

Principle: A 13C-labeled substrate (e.g., [1-13C]glucose) is administered. As the labeled glucose is metabolized, the 13C isotope is incorporated into downstream metabolites, including this compound and glutamine.

-

Methodology:

-

Infusion: The subject (animal or human) is infused with the 13C-labeled precursor until a metabolic steady state is reached.

-

Data Acquisition: 13C MRS spectra are acquired from the brain region of interest over time.

-

Analysis: The rate of 13C enrichment in the C4 and C3 positions of this compound and glutamine is measured. These enrichment curves are then fitted to a two-compartment (neuron-astrocyte) metabolic model.[27]

-

Output: The model yields quantitative flux rates for the TCA cycle in both neurons and astrocytes, as well as the rate of the this compound-glutamine cycle (Vcyc).[14][27]

-

This compound Transporter Assays

The function of EAATs is commonly studied using electrophysiological or radiotracer methods in heterologous expression systems (e.g., Xenopus oocytes or HEK cells) or brain slice preparations.

-

Principle: EAATs are electrogenic; the transport of one this compound molecule is associated with the net influx of two positive charges.[32][33] This movement of charge can be measured as an electrical current.

-

Electrophysiological Protocol (Whole-Cell Patch Clamp):

-

Preparation: A cell expressing the transporter of interest is voltage-clamped at a holding potential (e.g., -70 mV).

-

Application: this compound is rapidly applied to the cell using a fast perfusion system.

-

Measurement: The resulting inward current, which is proportional to the transporter activity, is recorded.

-

Analysis: By applying different concentrations of this compound, a dose-response curve can be generated to determine kinetic parameters like Km and Vmax. The effects of inhibitors or modulators can also be quantified.[33][35]

-

Conclusion

The biosynthesis and metabolism of this compound in neurons are inextricably linked to a dynamic and essential metabolic partnership with astrocytes. The this compound-glutamine cycle stands as the central pillar for replenishing the neurotransmitter pool, while de novo synthesis from glucose, driven by astrocytic anaplerosis, ensures the long-term maintenance of this compound levels. These pathways are not only crucial for sustaining excitatory neurotransmission but are also deeply integrated with cellular energy metabolism. A thorough understanding of the enzymes, transporters, and quantitative dynamics of these pathways is fundamental for researchers and drug development professionals aiming to address the numerous neurological and psychiatric disorders associated with dysregulated this compound homeostasis.

References

- 1. This compound (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 2. Metabolic pathways and activity-dependent modulation of this compound concentration in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound Metabolism in the Brain Focusing on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound transporter - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound–glutamine cycle - Wikipedia [en.wikipedia.org]

- 8. The this compound/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound metabolism and recycling at the excitatory synapse in health and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revealing the contribution of astrocytes to glutamatergic neuronal transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sysy.com [sysy.com]

- 13. Trafficking between glia and neurons of TCA cycle intermediates and related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Modeling the this compound–glutamine neurotransmitter cycle [frontiersin.org]

- 15. Excitatory amino acid transporters: keeping up with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Astrocytic modulation of neuronal signalling [frontiersin.org]

- 17. Astrocytes Maintain this compound Homeostasis in the CNS by Controlling the Balance between this compound Uptake and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters this compound and GABA [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The role of this compound and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Metabolic flux analysis as a tool for the elucidation of the metabolism of neurotransmitter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. Neurons eat this compound to stay alive - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. In vivo NMR Studies of the this compound Neurotransmitter Flux and Neuroenergetics: Implications for Brain Function | Annual Reviews [annualreviews.org]

- 32. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 33. journals.physiology.org [journals.physiology.org]

- 34. mdpi.com [mdpi.com]

- 35. This compound forward and reverse transport: From molecular mechanism to transporter-mediated release after ischemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glutamate Excitotoxicity Mechanisms in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying glutamate excitotoxicity, a key pathological process implicated in a wide range of acute and chronic neurological disorders. The content herein details the molecular signaling cascades, presents quantitative data, outlines experimental protocols, and visualizes complex pathways to facilitate a deeper understanding and aid in the development of novel therapeutic strategies.

Introduction to this compound and Excitotoxicity

This compound is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), essential for synaptic plasticity, learning, and memory.[1] It mediates fast excitatory neurotransmission by activating ionotropic this compound receptors (iGluRs) such as N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs).[2]

Under physiological conditions, extracellular this compound concentrations are tightly regulated, maintained at submicromolar levels by a family of high-affinity, Na+-dependent this compound transporters, also known as excitatory amino acid transporters (EAATs).[3][4] However, under pathological conditions such as stroke, traumatic brain injury, and in neurodegenerative diseases, excessive this compound accumulates in the synaptic cleft.[2][5] This accumulation leads to the over-activation of this compound receptors, a phenomenon termed "excitotoxicity," which triggers a cascade of neurotoxic events culminating in neuronal death.[2][6][7]

Core Mechanisms of this compound Excitotoxicity

The progression from excessive this compound receptor activation to neuronal death involves several interconnected downstream pathways. The primary events include massive calcium influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), which collectively overwhelm cellular homeostatic mechanisms.[8][9][10][11][12]

Ionotropic this compound Receptor Overactivation and Calcium Overload

The initial trigger in excitotoxicity is the sustained activation of NMDARs and AMPARs.[2] While AMPARs mediate the initial fast depolarization, the subsequent activation of NMDARs is the crucial step leading to pathology. NMDARs are unique in that they are permeable to Ca2+ and are blocked by Mg2+ in a voltage-dependent manner.[13] Excessive this compound-induced depolarization removes this magnesium block, allowing for a massive and sustained influx of Ca2+ into the neuron.[10][14]

This uncontrolled rise in intracellular calcium ([Ca2+]i) is the central event that initiates multiple neurotoxic cascades.[11][15] A dysfunctional alteration of this compound homeostasis can lead to synaptic concentrations of up to 100 µM, triggering severe excitotoxic damage.[11]

Downstream Effector Pathways of Calcium Dysregulation

The pathological increase in cytosolic Ca2+ activates a host of calcium-dependent enzymes that contribute to cellular damage:

-

Proteases: Calpains and caspases are activated, leading to the degradation of essential structural proteins and cytoskeletal elements.[11][16] Calpain activation can also lead to the degradation of the mitochondrial fusion regulator mitofusin 2 (MFN2), impairing mitochondrial dynamics.[16]

-

Phospholipases: These enzymes degrade membrane phospholipids, compromising the integrity of the plasma and organellar membranes.

-

Neuronal Nitric Oxide Synthase (nNOS): Activation of nNOS leads to the production of nitric oxide (NO).[11] While NO has physiological roles, in excess it can react with superoxide (B77818) radicals to form the highly damaging peroxynitrite (ONOO-), a potent oxidizing and nitrating agent.[17]

-

Kinases and Phosphatases: Calcium overload disrupts the balance of protein phosphorylation, affecting numerous signaling pathways.[18]

Mitochondrial Dysfunction

Mitochondria are central players in the excitotoxic cascade, acting as both buffers for cytosolic Ca2+ and targets of its toxicity.[8][9][10] During excitotoxicity, mitochondria sequester large amounts of Ca2+, which disrupts their normal function.[8][10][14] This leads to:

-

Depolarization of the Mitochondrial Membrane Potential (ΔΨm): The uptake of excessive Ca2+ dissipates the proton gradient across the inner mitochondrial membrane, leading to a collapse of ΔΨm.[8][10]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): Sustained calcium overload and oxidative stress trigger the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This event further collapses the ΔΨm, uncouples oxidative phosphorylation, and leads to ATP depletion.[8][10]

-

Increased ROS Production: Impairment of the electron transport chain results in the leakage of electrons and the formation of superoxide radicals, exacerbating oxidative stress.[8][19]

-

Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases factors like cytochrome c into the cytosol, initiating the intrinsic apoptotic pathway.[20]

Oxidative and Nitrosative Stress

The interplay between excitotoxicity and oxidative stress creates a vicious cycle.[12][21] Mitochondrial dysfunction is a major source of ROS, but other sources include the activation of NADPH oxidase.[12][19] The overproduction of ROS and reactive nitrogen species (RNS) like peroxynitrite leads to widespread damage to lipids, proteins, and nucleic acids, contributing significantly to neuronal death.[12][20][21][22]

The core signaling cascade of this compound excitotoxicity is visualized below.

Caption: Core signaling cascade of this compound excitotoxicity.

Role in Neurological Disorders

Excitotoxicity is a common pathogenic mechanism across a spectrum of neurological diseases.[2][5]

-

Ischemic Stroke: The deprivation of oxygen and glucose during a stroke leads to energy failure, collapse of ion gradients, and massive, uncontrolled this compound release, making excitotoxicity a primary driver of neuronal death in the ischemic core and penumbra.[2][19]

-

Traumatic Brain Injury (TBI): Mechanical injury causes indiscriminate this compound release, initiating excitotoxic cascades that contribute to secondary injury progression.

-

Amyotrophic Lateral Sclerosis (ALS): Impaired this compound clearance due to defects in the glial this compound transporter EAAT2 is a key mechanism implicated in the excitotoxic death of motor neurons.[2][3][4]

-

Alzheimer's Disease (AD): Amyloid-β oligomers can enhance NMDAR activity and disrupt this compound transport, promoting excitotoxicity and contributing to the synaptic dysfunction and neuronal loss seen in AD.[2][20]

-

Parkinson's Disease (PD): While dopamine (B1211576) depletion is the hallmark, evidence suggests that excitotoxic mechanisms contribute to the degeneration of dopaminergic neurons in the substantia nigra.[2][14]

-

Epilepsy: During seizures, excessive, synchronized neuronal firing leads to massive this compound release, and the resulting excitotoxicity contributes to the brain damage associated with prolonged or recurrent seizures.[6]

Quantitative Data in Excitotoxicity Research

Quantitative measurements are crucial for understanding the severity of excitotoxic insults and for evaluating the efficacy of neuroprotective agents.

| Parameter | Control/Physiological Level | Pathological Level (Disorder) | Method of Measurement | Reference |

| Extracellular this compound | ~1-5 µM (Microdialysis) | >100 µM (Ischemia) | Microdialysis, Biosensors | [11] |

| Intracellular Ca2+ ([Ca2+]i) | 50-100 nM (Resting) | >1-5 µM (Excitotoxic Insult) | Fluorescent Ca2+ Imaging (Fura-2, Fluo-4) | [23] |

| Mitochondrial Membrane Potential (ΔΨm) | High Polarization | Depolarization/Collapse | Fluorescent Dyes (Rhodamine-123, JC-1) | [24] |

| This compound Levels (Frontal Cortex) | Normal | Reduced in Affective Disorders (Hedge's g = -0.172) | ¹H-MRS | [25][26] |

| This compound Levels (Aging Brain) | Younger Adult Levels | Lower in Older Adults (Cohen's d = -0.82) | ¹H-MRS | [1][27] |

Experimental Protocols for Studying Excitotoxicity

Standardized protocols are essential for the reliable investigation of excitotoxic mechanisms and the screening of potential therapeutics.

In Vitro this compound Excitotoxicity Assay

This assay is a common method to induce excitotoxicity in a controlled environment and to screen for neuroprotective compounds.[28][29][30]

Objective: To assess the neuroprotective effect of a test compound against this compound-induced neuronal death in primary cortical neurons.

Methodology:

-

Cell Culture:

-

Plate primary cortical neurons from embryonic E15-E18 rodents onto poly-D-lysine coated plates or coverslips.

-

Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 12-14 days to allow for maturation and synapse formation.[24]

-

-

Compound Treatment:

-

Excitotoxic Insult:

-

Expose the cultures to a neurotoxic concentration of L-glutamate (e.g., 25-100 µM) for a short duration (e.g., 5-15 minutes) in the continued presence of the test compound.[28]

-

-

Washout and Recovery:

-

Remove the this compound-containing medium and replace it with a conditioned, this compound-free medium.

-

Return the cultures to the incubator for a recovery period of 24 hours.

-

-

Assessment of Cell Viability/Death (Endpoints):

-

LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.

-

Fluorescent Viability Stains: Use stains like Calcein-AM (live cells) and Propidium Iodide or Ethidium Homodimer-1 (dead cells) to visualize and quantify cell survival.

-

Immunocytochemistry: Stain for markers of apoptosis, such as cleaved Caspase-3, to determine the mode of cell death.[28]

-

Oxidative Stress Assay: Measure levels of markers like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) to quantify oxidative damage.[28]

-

The workflow for a typical in vitro neuroprotection screening experiment is depicted below.

Caption: Workflow for an in vitro excitotoxicity assay.

Calcium Imaging Protocol

This protocol allows for the real-time visualization and measurement of intracellular calcium dynamics during an excitotoxic event.[31]

Objective: To measure changes in [Ca2+]i in response to this compound receptor activation.

Methodology:

-

Indicator Loading:

-

Microscopy Setup:

-

Place the coverslip or slice in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a fast-switching light source and a sensitive camera (e.g., sCMOS or EMCCD).

-

-

Baseline Measurement:

-

Perfuse the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) and record baseline fluorescence for 2-5 minutes.

-

-

Stimulation:

-

Switch the perfusion to a buffer containing an NMDA or this compound agonist.

-

Continuously record fluorescence images to capture the resulting rise in intracellular calcium.

-

-

Data Analysis:

-

For ratiometric dyes (Fura-2), calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340nm/380nm). This ratio is proportional to the [Ca2+]i and minimizes artifacts from dye concentration or cell thickness.[23]

-

For single-wavelength dyes (Fluo-4), express the change in fluorescence as ΔF/F₀, where ΔF is the change from the baseline fluorescence (F₀).

-

Quantify parameters such as the peak amplitude, duration, and rate of rise of the calcium transient.

-

Therapeutic Strategies and Drug Development

Targeting this compound excitotoxicity remains a major goal for treating neurological disorders.[5][6][17] Early strategies focused on blocking NMDARs, but these often failed in clinical trials due to severe side effects, as NMDARs are crucial for normal brain function.[6][13]

Current and future strategies aim for more nuanced approaches:

-

Targeting Extrasynaptic NMDARs: Evidence suggests that synaptic NMDARs mediate pro-survival signals, while extrasynaptic NMDARs are linked to cell death pathways.[13] Developing drugs that selectively block extrasynaptic receptors is a promising avenue.

-

Modulating Downstream Pathways: Instead of blocking the receptor itself, new approaches target the downstream effectors of calcium overload. This includes inhibiting nNOS, calpains, or key signaling molecules in the cell death cascade.[6]

-

Enhancing this compound Clearance: Upregulating the expression or function of EAATs, particularly the glial transporter GLT-1/EAAT2, could lower extracellular this compound levels and prevent excitotoxicity.[34]

-

This compound Scavenging: A novel approach involves using blood-based "this compound grabbers," such as the enzyme this compound-oxaloacetate transaminase (GOT), to create a concentration gradient that pulls excess this compound from the brain into the bloodstream.[17][35]

The relationship between different therapeutic strategies and the excitotoxic cascade is illustrated below.

References

- 1. A quantitative meta-analysis of brain this compound metabolites in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. This compound transporters and the excitotoxic path to motor neuron degeneration in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taming this compound excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel treatment of excitotoxicity: targeted disruption of intracellular signalling from this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and excitotoxicity in central nervous system disorders: ionotropic this compound receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Dysfunction Is a Primary Event in this compound Neurotoxicity | Journal of Neuroscience [jneurosci.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. jneurosci.org [jneurosci.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for antagonizing this compound neurotoxicity. | Scilit [scilit.com]

- 16. MFN2 Couples this compound Excitotoxicity and Mitochondrial Dysfunction in Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. diposit.ub.edu [diposit.ub.edu]

- 20. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The relationship between excitotoxicity and oxidative stress in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 25. Charting brain GABA and this compound levels across psychiatric disorders by quantitative analysis of 121 1H-MRS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Charting brain GABA and this compound levels across psychiatric disorders by quantitative analysis of 121 1H-MRS studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Quantitative Meta-Analysis of Brain this compound Metabolites in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 28. neuroproof.com [neuroproof.com]

- 29. innoprot.com [innoprot.com]

- 30. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 31. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 33. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 34. The Role of this compound Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

The Evolutionary Bedrock of Brain Communication: A Technical Guide to the Conservation of Glutamate Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the most abundant excitatory neurotransmitter in the vertebrate central nervous system, orchestrates a complex symphony of synaptic transmission and plasticity that underlies higher cognitive functions.[1] The signaling pathways it governs are not a recent evolutionary innovation but are deeply rooted in the history of life, with homologs of its receptors and transporters found in ancient organisms, including prokaryotes and single-celled eukaryotes.[2][3] This profound evolutionary conservation underscores the fundamental importance of this compound signaling in cellular communication. This technical guide provides an in-depth exploration of the evolutionary conservation of the core components of this compound signaling pathways, including receptors and transporters. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, to serve as a comprehensive resource for researchers and drug development professionals. By understanding the ancient origins and conserved mechanisms of glutamatergic signaling, we can gain deeper insights into its function in both health and disease, paving the way for novel therapeutic strategies.

Introduction: The Ancient Origins of this compound Signaling

The role of L-glutamate as a signaling molecule is intrinsically linked to its central position in cellular metabolism, particularly in nitrogen and carbon pathways.[2][4] This metabolic ubiquity likely provided the evolutionary foundation for its adoption as a primary intercellular messenger.[2][4] The machinery for this compound signaling, including receptors and transporters, has a history that predates the emergence of nervous systems, with functional homologs identified in bacteria, archaea, and plants.[2][3] Invertebrates exhibit a remarkable diversity of this compound-mediated signaling, which in some aspects is more complex than in vertebrates.[4] This guide delves into the conserved and divergent features of these critical signaling pathways across the evolutionary landscape.

Core Components of the Glutamatergic Synapse: An Evolutionary Perspective

The efficacy of glutamatergic neurotransmission relies on the coordinated action of three key protein families: ionotropic this compound receptors (iGluRs), metabotropic this compound receptors (mGluRs), and this compound transporters. The evolutionary journey of these components reveals a story of gene duplication, diversification, and functional refinement.

Ionotropic this compound Receptors (iGluRs)

iGluRs are ligand-gated ion channels that mediate fast excitatory neurotransmission.[5][6] Phylogenetic studies have revealed a vast and ancient family of iGluRs, with over 20 distinct evolutionary families identified in eukaryotes.[2] The traditional classification based on vertebrate pharmacology (AMPA, Kainate, and NMDA receptors) represents only a fraction of this diversity.[7][8] A more comprehensive classification includes four subfamilies: AKDF (containing AMPA, Kainate, and Delta receptors), NMDA, and the newly described Epsilon and Lambda subfamilies, which are predominantly found in non-vertebrates.

AMPARs mediate the majority of fast excitatory synaptic transmission in the vertebrate brain.[9] Their functional properties, including ion permeability and gating kinetics, are determined by their subunit composition (GluA1-4). The evolution of AMPARs is marked by the emergence of auxiliary subunits in vertebrates, which significantly modulate their trafficking and function, contributing to the complexity of vertebrate nervous systems.

Kainate receptors play a more modulatory role in synaptic transmission compared to AMPARs.[10][11] They are composed of subunits GluK1-5, which can be categorized into low-affinity (GluK1-3) and high-affinity (GluK4-5) for kainate.[11] The interaction between these subunits has evolved to create a diverse range of functional receptors with distinct roles in regulating neuronal excitability and synaptic plasticity.[12]

NMDARs are crucial for synaptic plasticity, learning, and memory.[13] Their activation requires the binding of both this compound and a co-agonist, typically glycine (B1666218) or D-serine.[7] The subunit composition of NMDARs (combinations of GluN1, GluN2A-D, and GluN3A-B) dictates their pharmacological and biophysical properties, which have undergone significant evolution, particularly in the vertebrate lineage with the expansion of the GluN2 C-terminal domain, enhancing their signaling capabilities.

Metabotropic this compound Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability over a slower timescale than iGluRs.[14] They are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. Phylogenetic analyses have revealed the existence of a fourth class of mGluRs present in bilateral phyla, excluding vertebrates, highlighting a divergent evolutionary path.[8]

This compound Transporters

The precise control of extracellular this compound concentration is critical to prevent excitotoxicity and ensure high-fidelity synaptic transmission. This is achieved by two main families of this compound transporters: Vesicular this compound Transporters (VGLUTs) and Excitatory Amino Acid Transporters (EAATs).

VGLUTs are responsible for packaging this compound into synaptic vesicles.[15] In mammals, there are three isoforms (VGLUT1-3) with distinct but partially overlapping expression patterns.[16] The evolution of VGLUTs is characterized by lineage-specific expansions and losses, with the emergence of vesicular this compound transport in the last common ancestor of eumetazoans.

EAATs are located on the plasma membrane of neurons and glial cells and are responsible for the reuptake of this compound from the synaptic cleft.[1] In humans, there are five subtypes (EAAT1-5).[1][17] The EAAT family is structurally and functionally diverse, ranging from high-capacity this compound uptake systems (EAATs 1-3) to transporters that also function as chloride channels (EAATs 4-5).[17][18]

Quantitative Data on the Evolutionary Conservation of this compound Signaling Components

The following tables summarize key quantitative parameters for this compound receptors and transporters across different species, illustrating their conserved and divergent properties.

Table 1: Ionotropic this compound Receptor Agonist Affinities (EC50 / KD in µM)

| Receptor Subtype | Species | Agonist | EC50 / KD (µM) | Reference |

| AMPA (GluA1-flop) | Rattus norvegicus | AMPA | 12 | [19] |

| AMPA (GluA1-flop) | Rattus norvegicus | Kainate | 46 | [19] |

| AMPA | Rattus norvegicus (Cortical neurons) | AMPA | 17 | [8] |

| AMPA | Rattus norvegicus (Spinal cord neurons) | AMPA | 11 | [8] |

| NMDA | Recombinant | This compound | 0.4 - 4 | [20] |

| NMDA (NR2A) | Rattus norvegicus | Glycine | ~0.8 | [4] |

| NMDA (NR2D) | Recombinant | This compound | High Affinity | [4] |

| NMDA (NR2D) | Recombinant | Glycine | High Affinity | [4] |

| Kainate | Recombinant | This compound | Higher Affinity than Kainate | [21] |

Table 2: Metabotropic this compound Receptor Agonist Affinities (EC50 in µM)

| Receptor Group | Subtype | Species | Agonist | EC50 (µM) | Reference |

| Group II | mGluR2 | Rattus norvegicus | L-Glutamate | 4.8 | [22] |

| Group II | mGluR2 | Rattus norvegicus | DCG-IV | 0.21 | [22] |

| Group II | mGluR2 | Rattus norvegicus | (2R,4R)-APDC | 6.8 | [22] |

| Group II | mGlu2 | Rattus norvegicus | L-Glutamate | ~10 | [9] |

| Group I | - | Rattus norvegicus | L-Glutamate | 1 - 13 | [23] |

| Group II | - | Rattus norvegicus | L-Glutamate | 3 - 11 | [23] |

| Group III | - | Rattus norvegicus | L-Glutamate | 2300 | [23] |

Table 3: this compound Transporter Kinetics (Km in µM)

| Transporter | Species/System | Substrate | Km (µM) | Reference |

| VGLUT2 | Recombinant | This compound | 1270 | [2] |

| VGLUT3 | Recombinant | This compound | 560 | [2] |

| VGLUT | Rattus norvegicus (Calyx of Held) | This compound | 910 | [5] |

| VGLUT | Pancreatic β-cells | This compound | 1500 | [24] |

| EAAT1 | Human (recombinant) | L-Serine-O-sulfate | High Affinity | [17] |

| EAAT2 | Human (recombinant) | L-Glutamate | 10 - 20 | [13] |

| EAAT3 | Human (recombinant) | L-Cysteine | High Affinity | [17] |

| EAAT3 | Human (recombinant) | L-Cysteine | 100 - 200 | [13] |

| EAAT4 | Human (recombinant) | L-Glutamate | 2.5 | |

| Neutral Amino Acid Transporters | Mammalian | Alanine, Serine, Cysteine, Threonine | < 100 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound signaling pathways.

Whole-Cell Patch-Clamp Electrophysiology for iGluR Characterization

This technique is used to record the ionic currents flowing through iGluRs in response to agonist application.[23][26][27][28][29]

Materials:

-

Borosilicate glass capillaries

-

Micropipette puller

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[28]

-

Intracellular solution containing (in mM): e.g., K-Gluconate based solution.[23]

-

This compound receptor agonists and antagonists.

Procedure:

-

Cell Preparation: Prepare acute brain slices or cultured neurons expressing the this compound receptors of interest.

-

Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[23]

-

Obtaining a Gigaseal: Under visual control using a microscope, carefully approach a neuron with the recording pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: Clamp the cell membrane at a desired holding potential (e.g., -70 mV to record excitatory postsynaptic currents).

-

Agonist Application: Apply this compound receptor agonists via the perfusion system and record the resulting currents.

-